
Primaquine phosphate
Descripción general
Descripción
El fosfato de primaquina es un compuesto sintético con potente actividad antimalárica. Se utiliza principalmente para tratar y prevenir la malaria causada por Plasmodium vivax y Plasmodium ovale . El fosfato de primaquina es un compuesto de 8-aminoquinolina que elimina la infección tisular (exoeritrocítica), evitando así el desarrollo de las formas sanguíneas (eritrocíticas) del parásito . También se utiliza para tratar la neumonía por Pneumocystis en combinación con otros medicamentos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El fosfato de primaquina se sintetiza a través de una serie de reacciones químicas que comienzan con la 8-aminoquinolina. Las condiciones de reacción suelen implicar el uso de bases fuertes y disolventes orgánicos para facilitar las reacciones de sustitución .
Métodos de Producción Industrial
La producción industrial del fosfato de primaquina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la purificación del producto final mediante técnicas de cristalización y filtración .
Análisis De Reacciones Químicas
Tipos de Reacciones
El fosfato de primaquina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución .
Reactivos y Condiciones Comunes
Sustitución: Las reacciones de sustitución implican el uso de nucleófilos como las aminas y los tioles en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y aminados del fosfato de primaquina .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Radical Cure of Malaria :
- Primary Use : The primary application of primaquine phosphate is in the radical cure of Plasmodium vivax and Plasmodium ovale malaria. It is effective in eradicating dormant liver stages that cause relapses.
- Treatment Regimens : Various regimens have been studied, with a standard regimen typically involving 14 days of treatment. Alternative shorter regimens have shown higher relapse rates, indicating the importance of adherence to established protocols .
-
Management in G6PD Deficiency :
- Safety Concerns : In patients with glucose-6-phosphate dehydrogenase deficiency, primaquine can induce hemolysis, leading to severe complications such as hemoglobinuria . Recent studies have focused on optimizing dosing strategies to minimize these risks while maintaining efficacy.
- Adaptive Trials : A recent pharmacometric study evaluated different dosing regimens in G6PD-deficient individuals, highlighting the need for careful monitoring and individualized treatment plans to ensure safety without compromising therapeutic outcomes .
-
Innovative Formulations :
- Nanotechnology Approaches : Research has explored nanoformulations of primaquine to enhance its delivery and reduce hemolytic risks. For instance, formulations using nanochitosan have shown promise in targeting the liver more effectively while minimizing systemic side effects . These advancements suggest a potential shift towards more targeted therapies in malaria management.
Case Study 1: Hemoglobinuria in G6PD Deficiency
A documented case involved a boy from Bangladesh who developed severe hemoglobinuria after receiving primaquine as part of his malaria treatment. Despite initial recovery from malaria, he experienced a drastic drop in hemoglobin levels due to primaquine-induced hemolysis. This case underscores the critical need for genetic screening for G6PD deficiency prior to administering primaquine .
Case Study 2: Adaptive Dosing Study
An adaptive dosing study conducted at the Hospital for Tropical Diseases in Bangkok assessed the safety and tolerability of ascending doses of primaquine in G6PD-deficient volunteers. The study found that while most participants tolerated the drug well, some experienced significant adverse effects, leading to adjustments in dosing strategies based on real-time data collection .
Data Table: Summary of Clinical Findings
Study/Case | Population | Treatment Regimen | Key Findings |
---|---|---|---|
Pharmacometric Study | G6PD-deficient males | Ascending doses (up to 45 mg) | No serious adverse events; some cases of elevated liver enzymes |
Hemoglobinuria Case | Child with G6PD deficiency | 4.8 mg/kg over 14 days | Severe hemoglobinuria; required transfusions |
Nanoformulation Study | Mice models | Nanochitosan-D-galactose formulation | Enhanced liver targeting; reduced hemolytic risk |
Mecanismo De Acción
El mecanismo de acción exacto del fosfato de primaquina no está del todo claro, pero se cree que implica la interferencia con la función mitocondrial del parásito de la malaria . El fosfato de primaquina interrumpe la producción de energía del parásito, lo que lleva a su muerte . También afecta al ADN del parásito, inhibiendo aún más su crecimiento y replicación .
Comparación Con Compuestos Similares
Compuestos Similares
Tafenoquina: Otro compuesto de 8-aminoquinolina con propiedades antimaláricas similares.
Cloroquina: Un compuesto de 4-aminoquinolina utilizado para tratar la malaria.
Mefloquina: Un compuesto de alcohol arilamina utilizado como antimalárico.
Singularidad
El fosfato de primaquina es único en su capacidad para eliminar las formas hepáticas latentes del parásito de la malaria, previniendo las recaídas . Esta propiedad lo convierte en un componente esencial de los regímenes de tratamiento de la malaria, especialmente para las infecciones por Plasmodium vivax y Plasmodium ovale .
Actividad Biológica
Primaquine phosphate is an 8-aminoquinoline compound primarily used for the radical cure of Plasmodium vivax malaria. Its biological activity is characterized by its ability to eliminate exoerythrocytic forms of the parasite, thus preventing relapses. However, its use is complicated by dose-dependent hemolysis, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency (G6PDd). This article explores the biological activity of this compound, emphasizing its pharmacodynamics, mechanisms of action, clinical case studies, and safety profile.
Primaquine operates through a two-step mechanism involving the generation of reactive metabolites that exert antimalarial effects.
- Metabolism : Upon administration, primaquine is metabolized in the liver, where cytochrome P450 enzymes convert it into several active metabolites. Notably, 5,6-dihydroxyprimaquine (5,6-DPQ) has been identified as a potent antimalarial agent with significant gametocytocidal activity.
- Gametocytocidal Activity : The efficacy of primaquine and its metabolites against Plasmodium falciparum gametocytes has been demonstrated in vitro, with IC50 values indicating that 5,6-DPQ is significantly more potent than primaquine itself (IC50 = 15 ± 0.4 nM versus 2.59 ± 0.77 μM) .
Pharmacodynamics and Efficacy
The pharmacological profile of this compound reveals its effectiveness at pharmacologically relevant doses. Research indicates that the drug is active against both the liver stages and gametocytes of malaria parasites:
- Efficacy Against Liver Stages : Primaquine effectively targets exoerythrocytic forms of Plasmodium vivax, thereby preventing relapses .
- Gametocyte Inhibition : The inhibition sensitivity profiles for primaquine metabolites suggest a catalytic mechanism of action that enhances their efficacy at low concentrations .
Safety Profile and G6PD Deficiency
The safety profile of primaquine is heavily influenced by G6PD deficiency, which is prevalent in malaria-endemic regions.
- Hemolytic Risk : In patients with G6PD deficiency, primaquine can induce hemolysis. A study involving ascending doses revealed that even moderate doses could lead to significant drops in hemoglobin levels (median decline of 3.7 g/dL) .
- Case Studies : A notable case involved a patient who developed severe hemoglobinuria after receiving primaquine while being undiagnosed for G6PD deficiency. His hemoglobin dropped to 6 g/dL following treatment . Another case series documented multiple instances of hemolytic events in patients treated with standard primaquine regimens .
Clinical Findings and Recommendations
Recent studies have aimed to optimize primaquine dosing to mitigate risks associated with G6PD deficiency:
- Adaptive Pharmacometric Study : This study characterized the relationship between primaquine dose and hemolysis in G6PD-deficient individuals. Findings suggested that lower doses could be effective without significant hemolytic risk .
- Guidelines for Use : The World Health Organization recommends screening for G6PD deficiency before administering primaquine; however, this is often not feasible in many endemic areas, leading to underutilization of the drug .
Summary Table of Key Findings
Aspect | Details |
---|---|
Compound | This compound |
Mechanism of Action | Metabolized to active forms (e.g., 5,6-DPQ) targeting liver stages and gametocytes |
Efficacy | IC50 for 5,6-DPQ: 15 ± 0.4 nM; for primaquine: 2.59 ± 0.77 μM |
G6PD Deficiency Risks | Significant risk of hemolysis; median Hb decline observed up to 3.7 g/dL |
Clinical Recommendations | Screening for G6PD deficiency recommended; consider lower dosing regimens |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying primaquine phosphate content in bulk drug substances, and how do their validation parameters compare?
- Methodological Answer: The United States Pharmacopeia (USP) recommends HPLC as the primary method for assay determination, replacing traditional titration due to superior specificity. Key validation parameters include:
- Linearity: 128.1–384.2 µg/mL (r = 0.9999) .
- Precision: RSD < 1% for intra-day and inter-day tests .
- Recovery: 99.42–101.14% (RSD = 0.6%) .
- Specificity: Demonstrated through forced degradation studies (e.g., acid/base hydrolysis) .
Titration methods (perchloric acid potentiometric, sodium nitrite) are less selective, with higher variability in impurity-rich samples .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer:
- PPE Requirements: Gloves, lab coats, and eye protection to prevent skin/eye contact (acute oral LD₅₀: 68 mg/kg in mice, 177 mg/kg in rats) .
- Storage: Preserve in light-resistant, well-closed containers at controlled room temperature to avoid decomposition .
- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Q. How does the Biopharmaceutics Classification System (BCS) classify this compound, and what implications does this have for formulation development?
- Methodological Answer: this compound is BCS Class I (high solubility, high permeability), enabling biowaiver eligibility for immediate-release tablets. Key criteria include:
- Solubility: >85% dissolution in pH 1.2–6.8 within 30 minutes .
- Permeability: Caco-2 cell assays confirm high intestinal absorption .
This classification supports generic drug approval without in vivo bioequivalence studies if excipients match reference products .
Advanced Research Questions
Q. How can researchers validate HPLC methods for this compound analysis according to pharmacopeial standards?
- Methodological Answer: Follow USP guidelines using a Phenomenex Luna L1 column (3 µm, 150 × 4.6 mm) with mobile phase: acetonitrile/tetrahydrofuran/trifluoroacetic acid/water (9:1:0.1:90) . Critical steps include:
- System Suitability: Retention time reproducibility (RSD < 1%) and peak asymmetry ≤ 2.0 .
- Limit of Detection (LOD): 0.18 µg/mL; Limit of Quantification (LOQ): 0.59 µg/mL .
- Robustness Testing: Evaluate pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. What experimental design strategies are effective in optimizing controlled-release formulations of this compound?
- Methodological Answer: Use a mixture experimental design with hydroxypropyl methylcellulose (HPMC) and polyethylene glycol (PEG) as matrix polymers. Key steps:
- Constraints: Define component ratios (e.g., HPMC 20–60%, PEG 5–15%) .
- Response Surface Methodology (RSM): Model drug release kinetics (e.g., zero-order target: 85% release over 8 hours) .
- Validation: Confirm via Korsmeyer-Peppas model (diffusion/erosion mechanism; Adj-R² = 0.99295) .
Q. How should clinical researchers address discrepancies in relapse rates when comparing alternative primaquine regimens in Plasmodium vivax trials?
- Methodological Answer:
- Meta-Analysis Framework: Pool data using random-effects models to account for heterogeneity (e.g., RR = 10.05 for 5-day vs. 14-day regimens) .
- Confounding Variables: Stratify by G6PD deficiency status and adherence rates (supervised vs. unsupervised dosing) .
- Sample Size Adjustment: Use power analysis to detect non-inferiority margins (e.g., 5% relapse rate difference) .
Q. What methodological considerations are critical when assessing this compound's stability under various storage conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify major degradation products (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) .
- Analytical Monitoring: Track loss on drying (NMT 1.0% at 105°C for 2 hours) and impurity profiles using HPLC .
- Long-Term Stability: Store in amber glass containers; avoid oxidizers to prevent CO₂/NOₓ generation .
Tables
Primaquine Regimen | Relapse Risk vs. 14-Day |
---|---|
5-day course | RR = 10.05 (95% CI: 2.82–35.86) |
3-day course | RR = 3.18 (95% CI: 2.1–4.81) |
7-day course | RR = 2.24 (95% CI: 1.24–4.03) |
Propiedades
IUPAC Name |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLWZHWQUKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90-34-6 (Parent) | |
Record name | Primaquine phosphate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045248 | |
Record name | Primaquine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63-45-6 | |
Record name | Primaquine phosphate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primaquine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Primaquine bis(phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIMAQUINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.